N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c1-15-5-7-16(8-6-15)23(32)25-12-11-20-28-27-19-9-10-22(29-30(19)20)33-14-21(31)26-18-4-2-3-17(24)13-18/h2-10,13H,11-12,14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORQVVBOXYYLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 382.41 g/mol. The compound features a triazole ring, a pyridazine moiety, and a thioether linkage which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN4O2S |
| Molecular Weight | 382.41 g/mol |
| Purity | Typically ≥ 95% |
STING Activation : The compound acts as an agonist for the Stimulator of Interferon Genes (STING), which plays a critical role in the innate immune response. Upon activation, STING triggers the interferon regulatory factor (IRF) signaling cascade leading to the production of type I interferons and other cytokines that enhance immune responses against tumors and infections.
Anticancer Activity : The compound has been studied for its inhibitory effects on Polo-like kinase 1 (Plk1), a mitotic kinase frequently upregulated in various cancers. Inhibiting Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
- Cell Line Testing : Various studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). For instance, analogs with modifications in the phenyl ring showed enhanced binding affinity and cytotoxicity, with IC50 values indicating effective dose ranges .
- Mechanistic Insights : Molecular dynamics simulations have suggested that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, which is crucial for its anticancer efficacy .
Case Studies
- A study involving structural optimization of triazole derivatives revealed that modifications at specific positions on the phenyl ring significantly increased the inhibitory activity against Plk1. The most potent derivatives showed IC50 values lower than those of established chemotherapeutics like doxorubicin .
Therapeutic Applications
The biological activities associated with this compound suggest potential applications in:
- Cancer Therapy : As a Plk1 inhibitor, it may serve as a candidate for targeted cancer therapies.
- Immunotherapy : Its role as a STING agonist positions it as a promising agent in immunotherapy strategies aimed at enhancing anti-tumor immunity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key analogs differ in substituents on the phenyl ring and benzamide moiety, impacting molecular weight, polarity, and bioactivity:
Key Observations :
- Benzamide Substitution : The 4-methoxy group in Analog 2 enhances polarity but may reduce metabolic stability compared to the target’s 4-methyl group .
- Aromatic vs. Heterocyclic : Analog 3’s furan ring introduces oxygen, improving solubility but possibly reducing lipophilicity .
Spectroscopic Data :
Inferred Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:
- Fluorine Substitution : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors). Difluoro groups (Analog 2) may improve affinity but increase metabolic liability .
- Benzamide Groups : 4-Methyl (target) vs. 4-methoxy (Analog 2) affects logP values. Methyl groups enhance membrane permeability, while methoxy groups may improve solubility .
- Heterocyclic Modifications : Analog 3’s furan ring could introduce π-π stacking interactions but may reduce stability in oxidative environments .
Q & A
Q. What are the critical synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions:
- Thioether formation : Coupling a pyridazine precursor with a thiol-containing intermediate (e.g., 2-((3-fluorophenyl)amino)-2-oxoethyl thiol) under inert conditions (argon/nitrogen) to avoid oxidation .
- Triazole ring closure : Cyclization using reagents like hydrazine derivatives or carbodiimides, optimized by adjusting pH (6.5–7.5) and temperature (60–80°C) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, benzamide carbonyl at δ 168 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 506.58 for C₂₃H₂₁FN₆O₂S) to validate molecular formula .
- HPLC : Retention time consistency (e.g., 12.3 min on a C18 column) and peak symmetry (>1.5 resolution) ensure purity .
Q. How is initial biological activity screening typically designed for this compound?
- In vitro assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC₅₀ values. Solubility in DMSO (<1% v/v) is critical to avoid cytotoxicity artifacts .
- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) with ATP-competitive assays, using fluorescence polarization or radiometric methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 2-F vs. 4-F) or benzamide (e.g., 4-CH₃ vs. 4-OCH₃) groups to assess impacts on kinase selectivity .
- Pharmacophore mapping : Computational docking (AutoDock Vina) against crystal structures of target kinases (e.g., PDB 1M17) to identify key hydrogen bonds (e.g., triazole N with kinase hinge region) .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?
- Metabolic stability : Liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of the thioether group) .
- Formulation optimization : Use of PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>10 mg/mL) and bioavailability .
Q. How are reaction kinetics and mechanistic pathways elucidated during synthesis?
- Real-time monitoring : ReactIR or LC-MS tracking of intermediates (e.g., thiolate anion formation at 2500 cm⁻¹ in FTIR) .
- Kinetic isotope effects : Deuterium labeling at reactive sites (e.g., C-H bonds in pyridazine) to distinguish SN2 vs. radical mechanisms .
Q. What strategies identify the compound’s primary biological targets?
- Chemical proteomics : Immobilized compound pulldowns in cell lysates, followed by LC-MS/MS to identify bound proteins (e.g., heat shock proteins, kinases) .
- CRISPR-Cas9 knockout screens : Genome-wide screening in resistant vs. sensitive cell lines to pinpoint target genes .
Methodological Notes
- Data contradiction analysis : If solubility (e.g., logP 3.5) conflicts with cellular uptake, use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled) to visualize subcellular localization .
- Advanced purification : Chiral HPLC (Chiralpak AD-H column) to resolve enantiomers if asymmetric centers form during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
